molecular formula C12H15N5O2 B2516785 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1495241-34-3

4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2516785
CAS RN: 1495241-34-3
M. Wt: 261.285
InChI Key: CMUPCCYLQWOPPS-UHFFFAOYSA-N
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Description

4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as MPDL3280A and is a monoclonal antibody that acts as an immune checkpoint inhibitor.

Mechanism of Action

The mechanism of action of 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves binding to the PD-L1 protein on cancer cells. This binding prevents PD-L1 from interacting with its receptor, programmed cell death protein 1 (PD-1), on the surface of T cells. As a result, T cells are activated and can recognize and attack cancer cells more effectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are primarily related to its immune checkpoint inhibitor activity. By blocking PD-L1, this compound enhances the immune system's ability to recognize and attack cancer cells. This effect has been observed in preclinical and clinical studies, where 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has shown promising results as a treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments include its specificity for PD-L1 and its ability to enhance the immune system's response to cancer cells. However, limitations include the potential for off-target effects and the need for further research to determine optimal dosages and treatment regimens.

Future Directions

For research on 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide include exploring its potential as a combination therapy with other cancer treatments, investigating its effects on other immune checkpoint proteins, and developing more potent and specific inhibitors of PD-L1. Additionally, further research is needed to determine the optimal dosages and treatment regimens for this compound in clinical settings.

Synthesis Methods

The synthesis method of 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 6-methoxypyridin-3-amine, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, and N,N-dimethylformamide (DMF) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as a catalyst. The reaction takes place at room temperature, and the resulting product is purified using column chromatography.

Scientific Research Applications

The scientific research application of 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is primarily in the field of oncology. This chemical compound acts as an immune checkpoint inhibitor by blocking the programmed death-ligand 1 (PD-L1) protein, which is responsible for suppressing the immune system's response to cancer cells. By inhibiting PD-L1, 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide enhances the immune system's ability to recognize and attack cancer cells.

properties

IUPAC Name

4-amino-N-(6-methoxypyridin-3-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-7-10(13)11(17(2)16-7)12(18)15-8-4-5-9(19-3)14-6-8/h4-6H,13H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUPCCYLQWOPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)C(=O)NC2=CN=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

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